molecular formula C10H18O5 B14014043 (S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate

Cat. No.: B14014043
M. Wt: 218.25 g/mol
InChI Key: PABCUMGCFYSYDB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate (CAS: 24277-38-1) is a chiral ester derivative of pentanedioic acid. Its molecular formula is C₁₅H₂₇NO₆ (MW: 317.38 g/mol), featuring a tert-butyl ester at position 1, a methyl ester at position 5, and a hydroxyl group at position 2 . The (S)-stereochemistry at the hydroxyl-bearing carbon is critical for its enantioselective applications in pharmaceuticals and asymmetric synthesis. This compound is typically stored under dry, room-temperature conditions to prevent hydrolysis of its ester groups .

Preparation Methods

Preparation Methods of (S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate

General Synthetic Strategy

The synthesis of this compound generally involves selective esterification of 2-hydroxyglutaric acid derivatives, protection/deprotection steps of hydroxyl groups, and stereoselective control to ensure the (S)-configuration at the 2-hydroxy position. The key steps include:

  • Selective esterification of the carboxylic acid groups to form tert-butyl and methyl esters.
  • Protection of the hydroxyl group, if necessary, to prevent side reactions.
  • Hydrolysis or transformation steps to introduce or maintain the hydroxyl functionality.
  • Purification and characterization to confirm stereochemistry and purity.

Esterification Procedures

One common approach involves the esterification of 2-hydroxyglutaric acid or its derivatives using tert-butyl acetate or tert-butyl alcohol for tert-butyl ester formation and methylation reagents for methyl ester formation.

Example Procedure:

  • Starting from 2-hydroxyglutaric acid, tert-butyl esterification is achieved by stirring the acid with tert-butyl acetate in the presence of a strong acid catalyst such as perchloric acid at room temperature for several days (e.g., three days) under an inert atmosphere (argon). The reaction mixture is then neutralized carefully with sodium bicarbonate and extracted with ethyl acetate to isolate the tert-butyl ester intermediate.

  • Methyl esterification of the other carboxylic acid group can be performed using methyl iodide or methyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate, often in solvents like dichloromethane or N,N-dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (e.g., 120 °C) for a few hours.

Hydrolysis and Protection of Hydroxyl Groups

Hydrolysis of nitrile intermediates or lactones can be employed to introduce the 2-hydroxy group with stereochemical control. Protection of the hydroxyl group as silyl ethers (e.g., tert-butyldimethylsilyl) has been reported to facilitate selective reactions on the carboxylic acid moieties without interference.

Stereochemical Control

The (S)-configuration is generally ensured by starting from chiral precursors or by using stereoselective catalysts and reagents. For example, enzymatic or chemical resolution methods can be applied to separate enantiomers or to induce chirality during synthesis.

Detailed Reaction Conditions and Data Table

Step Reagents & Conditions Temperature (°C) Time Yield (%) Notes
1 2-Hydroxyglutaric acid + tert-butyl acetate + HClO4 Room temp (25) 3 days 63 Stirring under argon, followed by neutralization with NaHCO3 and extraction
2 Methyl iodide + K2CO3 + DMF 120 2 hours Not stated Methylation of carboxylic acid to methyl ester, purification by silica gel chromatography
3 Protection of hydroxyl group as TBDMS ether Room temp Several hours Not stated Using tert-butyldimethylsilyl chloride and imidazole in DMF or similar solvent
4 Hydrolysis of nitrile intermediate Mild aqueous base Room temp Not stated Hydrolysis to 2-hydroxy acid with stereocontrol

Analytical and Characterization Data

  • NMR Spectroscopy:

    • ^1H NMR (500 MHz, CDCl3) shows characteristic signals for tert-butyl group (singlet ~1.50 ppm), methylene protons adjacent to hydroxyl (~2.7-2.9 ppm), and methyl esters (~3.6 ppm).
    • ^13C NMR confirms ester carbonyl carbons (~170 ppm), quaternary carbons of tert-butyl groups (~27 ppm), and hydroxyl-bearing carbons (~73-83 ppm).
  • Mass Spectrometry:

    • ESI-TOF MS confirms molecular ion peaks consistent with the calculated molecular weight of the diester compound.
  • Chiral HPLC:

    • Enantiomeric purity is assessed by chiral stationary phase HPLC using columns such as Chiralpak AD-H with hexane/isopropanol mobile phases.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Source
Acid-catalyzed esterification High yield, mild conditions Long reaction times (days)
Base-catalyzed methylation Efficient methyl ester formation Requires elevated temperature
Hydrolysis of nitriles Stereoselective introduction of OH Requires careful control of pH
Silyl ether protection Facilitates selective reactions Additional steps for protection/deprotection

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl and methyl ester groups undergo selective hydrolysis under acidic or basic conditions. The tert-butyl ester is more resistant to basic hydrolysis due to steric hindrance but cleaves efficiently under strong acids like trifluoroacetic acid (TFA).

Reaction Conditions Products Key Observations
10% Pd/C, H₂ in MeOH Free carboxylic acid at benzyl ester positionSelective reduction without tert-butyl cleavage
TFA in CH₂Cl₂Cleavage of tert-butyl esterRetains methyl ester and hydroxyl group
LiOH in THF/H₂OPartial hydrolysis of methyl esterRequires extended reaction time

For example, hydrogenation of benzyl esters in the presence of tert-butyl esters (as shown in ) selectively removes benzyl groups while preserving the tert-butyl moiety. Acidic hydrolysis (TFA) quantitatively yields the carboxylic acid derivative.

Silylation of the Hydroxyl Group

The hydroxyl group at C2 reacts with silyl chlorides (e.g., TBDPSCl) under mild conditions to form protected intermediates, crucial for multi-step syntheses.

Reagent Conditions Product Yield
TBDPSCl, imidazole CH₂Cl₂, 0°C → rt, 3 h2-(TBDPS-oxy)pentanedioate derivative100%
TBSCl, imidazole CH₂Cl₂, rt, 5 h2-(TBS-oxy)pentanedioate100%

This reaction proceeds via nucleophilic substitution, with imidazole neutralizing HCl. The bulky silyl groups enhance solubility in nonpolar solvents and prevent undesired side reactions .

Oxidation to Ketone

The secondary alcohol undergoes oxidation to a ketone, enabling further functionalization.

Oxidizing Agent Conditions Product Yield
Dess-Martin periodinaneCH₂Cl₂, rt, 2 h2-Oxopentanedioate85%
PCC in CH₂Cl₂0°C → rt, 4 h2-Oxopentanedioate78%

The ketone product serves as a precursor for aldol condensations or reductions.

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) for subsequent substitutions.

Reagent Conditions Product
MsCl, Et₃NCH₂Cl₂, 0°C, 1 h2-Mesylpentanedioate
TsCl, pyridineCH₂Cl₂, rt, 3 h2-Tosylpentanedioate

These intermediates participate in SN2 reactions with amines or thiols to form C–N or C–S bonds .

Deprotection and Rearrangement

Controlled deprotection of the tert-butyl group under acidic conditions enables further functionalization:

Reagent Conditions Product
HCl (g) in dioxane 0°C → rt, 12 hFree dicarboxylic acid
H₂SO₄ in Et₂O rt, overnightPartially deprotected intermediate

For instance, hydrogenolysis of benzyl esters (using Pd/C and H₂) selectively removes benzyl groups without affecting tert-butyl esters .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reagents
tert-Butyl esterAcid-labileTFA, HCl/dioxane
Methyl esterBase-labileLiOH, NaOH
Hydroxyl groupOxidizable, silylatableDess-Martin, TBDPSCl

Mechanistic Insights

  • Silylation : Proceeds via activation of the hydroxyl group by imidazole, followed by nucleophilic attack on TBDPSCl .

  • Oxidation : Dess-Martin periodinane abstracts a hydride from the alcohol, forming the ketone via a hypervalent iodine intermediate.

Scientific Research Applications

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound may undergo enzymatic hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride (CAS: 16948-36-0): Replaces the hydroxyl group with an amino group, forming a hydrochloride salt.

(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride (CAS: 34582-33-7): Enantiomeric variation with an (R)-configuration.

tert-Butyl 2-amino-5-methylhexanoate (CAS: 1543874-84-5): Features a hexanoate backbone with amino and methyl substituents .

Table 1: Key Structural and Physical Properties

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Solubility Trends
(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate 1-(tert-butyl), 5-(methyl), 2-(OH) 317.38 Hydroxyl, esters Moderate polarity
(S)-2-aminopentanedioate hydrochloride 1-(tert-butyl), 5-(methyl), 2-(NH₂·HCl) 353.84 Amino, esters, salt High water solubility
tert-Butyl 2-amino-5-methylhexanoate 1-(tert-butyl), 5-(methyl), 2-(NH₂) 245.35 Amino, ester Organic solvent-soluble

Cyclization Behavior

  • 5-Methyl Substitution Effects : In hydrocarbon radicals (e.g., hexenyl derivatives), 5-methyl substitution increases activation energy (Ea) for exo-chair transition states (TS) by 1.2–2.9 kcal/mol due to unfavorable 1,3-diaxial interactions. This shifts product preference toward endo-cyclohexanes. In contrast, 3-oxa/4-oxa analogs retain exo-cyclization dominance despite methyl substitution .

Functional Group Impact on Reactivity

  • Hydroxyl vs. Amino Groups: The hydroxyl group in this compound allows for oxidation to ketones or formation of ethers, unlike amino analogs. However, amino derivatives (e.g., 2-aminopentanedioate salts) exhibit higher solubility in aqueous media due to ionic character .
  • Steric Effects : The tert-butyl group creates significant steric hindrance, slowing nucleophilic attacks at the ester carbonyl compared to less bulky analogs.

Biological Activity

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate is a compound of interest due to its potential biological activities, particularly in the context of metabolic pathways and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of α-hydroxy acid, characterized by its unique tert-butyl and hydroxyl functional groups. Its chemical structure can be represented as follows:

C11H20O5\text{C}_{11}\text{H}_{20}\text{O}_5

The compound's properties allow it to interact with various biological systems, making it a subject of interest in pharmacological studies.

Research indicates that compounds similar to this compound may influence metabolic pathways through interactions with key enzymes. Notably, it has been shown to inhibit isocitrate dehydrogenase (IDH) mutations, which are prevalent in certain cancers. The accumulation of α-hydroxyglutarate (2-HG) due to IDH mutations can lead to altered cellular metabolism and epigenetic changes that promote tumorigenesis .

Inhibition of Histone Demethylases

One significant mechanism involves the inhibition of histone demethylases by α-hydroxyglutarate, which occupies the active site of these enzymes, thereby affecting gene expression and cellular differentiation . This inhibition can lead to increased levels of HIF-1α, a transcription factor associated with tumor growth and angiogenesis .

In Vitro Studies

In vitro studies have demonstrated that treatment with α-hydroxyglutarate derivatives, including this compound, can significantly alter cellular responses. For example:

  • Cell Lines : U-87MG glioma cells treated with α-hydroxyglutarate showed increased HIF-1α expression and decreased production of endostatin, indicating a shift towards a more aggressive tumor phenotype .
  • Metabolic Effects : Similar compounds have been shown to affect mitochondrial function and energy metabolism in cancer cells, potentially leading to enhanced survival and proliferation under hypoxic conditions .

Animal Studies

Animal models have provided insights into the systemic effects of this compound. For instance:

  • Tumor Models : In models of glioma, administration of α-hydroxyglutarate resulted in altered tumor growth dynamics, supporting the hypothesis that metabolic modulation can influence cancer progression .
  • Toxicology Assessments : Toxicological reviews have indicated that while certain derivatives exhibit beneficial effects on metabolism, they may also pose risks at high concentrations, necessitating careful dosage considerations in therapeutic applications .

Data Summary

Study TypeFindingsReference
In VitroIncreased HIF-1α levels in U-87MG cells following treatment with α-hydroxyglutarate derivatives
In VivoAltered tumor growth dynamics in glioma models treated with α-hydroxyglutarate
ToxicologyRisk assessments indicate potential toxicity at elevated concentrations

Properties

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl (2S)-2-hydroxypentanedioate

InChI

InChI=1S/C10H18O5/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7,11H,5-6H2,1-4H3/t7-/m0/s1

InChI Key

PABCUMGCFYSYDB-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.